8-Methylnonyl phenylmethyl phthalate
Description
Contextualization of Phthalate (B1215562) Esters in Contemporary Chemical Research
Phthalate esters, or dialkyl or alkyl/aryl esters of 1,2-benzenedicarboxylic acid, are a class of compounds synthesized from phthalic anhydride (B1165640) and various alcohols. encyclopedia.pub Their commercial importance is underscored by their widespread use in a multitude of consumer products, including plastics, cosmetics, food packaging, and medical devices. bcerp.org Most phthalate esters are characterized as colorless, viscous liquids with low water solubility and high boiling points. encyclopedia.pub
Contemporary chemical research on phthalates is largely driven by concerns over their potential as endocrine-disrupting chemicals (EDCs). iwaponline.com Many phthalates and their metabolites have been shown to interfere with hormonal systems, leading to a range of adverse health effects in laboratory animals. iwaponline.com Consequently, there is a substantial body of research focused on their environmental fate, human exposure pathways, and toxicological profiles. iwaponline.commdpi.com Regulatory bodies worldwide have restricted the use of several common phthalates, particularly in products intended for children. webflow.com This has spurred further research into the development of safer alternatives and more sensitive analytical methods for their detection. mdpi.comwikipedia.org
Rationale for Academic Investigation of 8-Methylnonyl Phenylmethyl Phthalate
Despite the extensive research on common phthalates, significant knowledge gaps exist for many other members of this large chemical family. This compound is a prime example of a compound for which specific scientific data is scarce, necessitating a dedicated academic investigation.
Structural Classification within the Phthalate Family (e.g., Mixed-Ester Phthalates)
This compound is classified as a mixed-ester phthalate. This classification arises from the fact that the phthalic acid is esterified with two different alcohol moieties: an 8-methylnonyl group (an alkyl chain) and a phenylmethyl (benzyl) group (an aryl group). This is in contrast to more commonly studied symmetric phthalates like di(2-ethylhexyl) phthalate (DEHP), which has two identical ester groups. Butyl benzyl (B1604629) phthalate (BBP) is a well-known example of a mixed alkyl/aryl phthalate. nih.gov The presence of both an alkyl and an aryl group can influence the compound's physicochemical properties, such as its polarity, solubility, and potential for biological interactions.
Research Significance in the Broader Phthalate Esters Context
The significance of investigating this compound lies in the potential for its unique structure to confer distinct biological activities and environmental behaviors compared to well-characterized phthalates. The combination of a long, branched alkyl chain (8-methylnonyl) and an aromatic benzyl group may lead to different absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. Research on other mixed-ester phthalates, such as BBP, has demonstrated unique toxicological profiles, including endocrine-disrupting effects. mdpi.com Therefore, understanding the specific properties of this compound is crucial for a comprehensive assessment of the risks associated with the broader class of phthalate esters.
Current State of Scholarly Literature on Mixed-Alkyl/Aryl Phthalates
The scholarly literature on mixed-alkyl/aryl phthalates is considerably less extensive than that for their symmetric dialkyl counterparts. While some research exists on compounds like butyl benzyl phthalate (BBP), which has been studied for its reproductive and developmental toxicity wikipedia.org, there is a notable lack of information on other mixed-ester phthalates. A search of scientific databases reveals a significant dearth of studies specifically focused on this compound. This gap in the literature means that its physicochemical properties, toxicological profile, and environmental prevalence remain largely unknown. The existing research on mixed-ester phthalates provides a framework for investigation but cannot be directly extrapolated to this specific compound without empirical data.
Scope and Objectives of Proposed Academic Research
Given the lack of specific data, a comprehensive academic research program is proposed to elucidate the chemical and biological profile of this compound. The primary objectives of this proposed research would be:
Synthesis and Purification: To develop and optimize a reliable synthetic route for the production of high-purity this compound for use in subsequent studies.
Physicochemical Characterization: To determine key physicochemical properties, including but not limited to, melting point, boiling point, water solubility, and the octanol-water partition coefficient (Kow). This data is fundamental for predicting its environmental fate and transport.
Analytical Method Development: To establish and validate sensitive and selective analytical methods, likely utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound in various matrices such as water, soil, and biological tissues. mdpi.comresearchgate.net
Toxicological Assessment: To conduct in vitro and in vivo studies to assess its potential toxicity, with a particular focus on endocrine-disrupting activity. This would involve assays to evaluate its interaction with nuclear receptors and its effects on reproductive and developmental endpoints.
Environmental Fate and Degradation: To investigate its persistence in the environment by studying its biodegradability and potential for bioaccumulation.
The successful completion of this research would fill a critical knowledge gap and contribute to a more complete understanding of the potential risks associated with the diverse family of phthalate esters.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 85409-84-3 |
| Molecular Formula | C25H32O4 |
| Molecular Weight | 396.52 g/mol |
| Synonyms | 1,2-Benzenedicarboxylic acid, 8-methylnonyl phenylmethyl ester; Isodecyl alcohol, benzyl phthalate |
Table 2: Comparative Physicochemical Properties of Selected Phthalates
| Phthalate | Abbreviation | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log Kow |
| Dimethyl phthalate | DMP | 194.19 | 4200 | 1.61 |
| Diethyl phthalate | DEP | 222.24 | 1100 | 2.38 |
| Di-n-butyl phthalate | DBP | 278.35 | 11.2 | 4.45 |
| Butyl benzyl phthalate | BBP | 312.36 | 2.7 | 4.59 |
| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | <0.001 | >8.0 |
| This compound | - | 396.52 | Not Available | Not Available |
Data for DMP, DEP, DBP, BBP, and DEHP sourced from publicly available databases. mst.dk
Structure
2D Structure
3D Structure
Properties
CAS No. |
85409-84-3 |
|---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-O-benzyl 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H32O4/c1-20(2)13-7-4-3-5-12-18-28-24(26)22-16-10-11-17-23(22)25(27)29-19-21-14-8-6-9-15-21/h6,8-11,14-17,20H,3-5,7,12-13,18-19H2,1-2H3 |
InChI Key |
JEDQSFKWKKVGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 8 Methylnonyl Phenylmethyl Phthalate
Overview of Phthalate (B1215562) Ester Synthesis Mechanisms
The production of phthalate esters is a high-volume industrial process, primarily serving the polymer industry for use as plasticizers. nih.gov The fundamental reaction involves the esterification of phthalic anhydride (B1165640) with one or more alcohols.
The reaction between phthalic anhydride and an alcohol to form a diester proceeds in two distinct, sequential steps. wikipedia.orgresearchgate.net
Monoester Formation: The first step is the rapid, non-catalytic, and essentially irreversible reaction of phthalic anhydride with one molecule of alcohol. researchgate.netepa.govresearchgate.net This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to a ring-opening addition-displacement to form a monoalkyl phthalate (a half-ester). researchgate.netasianpubs.org This initial reaction can often occur at relatively low temperatures, sometimes even during the dissolution of the anhydride in the alcohol. researchgate.netasianpubs.org
Chemical Equation: C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R wikipedia.org
Diester Formation: The second esterification, converting the monoester into a diester, is a slower, reversible equilibrium reaction that requires a catalyst and typically higher temperatures. wikipedia.orgresearchgate.net To drive the reaction to completion and achieve high yields of the diester, the water formed during this step must be continuously removed from the reaction mixture, often through azeotropic distillation or by applying a vacuum. wikipedia.orggoogle.com
Chemical Equation: C₆H₄(CO₂H)CO₂R + R'OH ⇌ C₆H₄(CO₂R)(CO₂R') + H₂O
When producing a mixed ester like 8-Methylnonyl phenylmethyl phthalate, simply reacting phthalic anhydride with a mixture of the two alcohols (8-methylnonanol and phenylmethanol) is inefficient. This approach leads to a statistical mixture of products, containing the desired mixed ester along with two symmetrical diesters (bis(8-methylnonyl) phthalate and diphenylmethyl phthalate), potentially with as little as 50% of the desired product. google.com
The choice of catalyst is critical for the second stage of esterification, influencing reaction rate, yield, and side reactions. Catalysts are typically acidic, promoting the protonation of the carboxylic acid group of the monoester, which makes the carbonyl carbon more electrophilic and susceptible to attack by the second alcohol. researchgate.net
A variety of catalysts are employed in industrial and laboratory synthesis of phthalates:
Homogeneous Acid Catalysts: These are widely used and include strong mineral acids and organic sulfonic acids. Sulfuric acid has been a common choice, but it can lead to undesirable side reactions like dehydration of alcohols to form olefins, especially with secondary alcohols. google.comresearchgate.net To mitigate this, sulfonic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid are often preferred as they are excellent catalysts that result in fewer byproducts. google.comgoogle.com
Metal-Based Catalysts: Lewis acid catalysts based on titanium, zirconium, and tin are also effective. google.com Compounds like tetrabutyl titanate are used as they offer good activity. researchgate.net More recently, iron(III) chloride (FeCl₃) has been demonstrated as a simple and effective Lewis acid catalyst for this transformation. researchgate.net
Heterogeneous Catalysts: Solid acid catalysts are gaining interest due to their advantages in separation, reusability, and reduced waste generation. acs.org Examples include sulfated metal oxides (e.g., sulfated titanium dioxide), acidic ion-exchange resins, and zeolites. google.comsciforum.netfrontiersin.org These catalysts provide an active surface for the reaction to occur without dissolving in the reaction medium.
Table 1: Common Catalyst Systems in Phthalate Esterification
| Catalyst Type | Examples | Key Characteristics |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA), Benzenesulfonic Acid | High activity; can cause side reactions like olefin formation; requires neutralization and separation steps. google.comresearchgate.netgoogle.com |
| Metal-Based (Lewis Acid) | Tetrabutyl Titanate, Tin Compounds, Zirconium Compounds, Iron(III) Chloride (FeCl₃) | Good catalytic activity; often used in industrial processes. researchgate.netresearchgate.netgoogle.com |
| Heterogeneous (Solid Acid) | Sulfated Metal Oxides, Acidic Ion-Exchange Resins, Zeolites (e.g., H-Beta 75) | Easily separated from the reaction mixture; reusable; environmentally friendlier. google.comacs.orgsciforum.netfrontiersin.org |
Directed Synthesis of this compound
To synthesize a specific unsymmetrical diester like this compound with high yield and purity, a directed, two-stage process is necessary. This approach leverages the differential reactivity of the two esterification steps.
The primary precursors for the synthesis of this compound are:
Phthalic Anhydride (or 1,2-Benzenedicarboxylic Acid): Phthalic anhydride is the most common starting material due to its high reactivity and commercial availability. wikipedia.orgorgsyn.org
8-Methylnonanol: A C10 branched primary alcohol.
Phenylmethanol (Benzyl Alcohol): An aromatic alcohol.
The key strategy for maximizing the yield of the mixed ester is to perform the reaction sequentially. google.com First, phthalic anhydride is reacted with a stoichiometric amount of one of the alcohols to form the monoester intermediate. In the second stage, the second alcohol is added along with a catalyst to complete the esterification. google.com A common approach is to react the lower molecular weight or more reactive alcohol first. google.com
The process proceeds as follows:
Stage 1: Phthalic anhydride is reacted with one equivalent of either 8-methylnonanol or phenylmethanol without a catalyst at a controlled temperature (e.g., not exceeding 150°C) to exclusively form the corresponding monoester. google.com
Stage 2: The second alcohol (phenylmethanol or 8-methylnonanol, respectively) is added, typically in slight excess, along with an esterification catalyst. The reaction is heated, and water is removed to drive the formation of the final this compound. This method can result in a product where 80-90% of the ester content is the desired mixed ester. google.com
Optimizing reaction parameters is crucial for maximizing the yield of the desired unsymmetrical product and minimizing the formation of symmetrical byproducts. sigmaaldrich.com This involves careful control over several factors throughout the two-stage process.
Molar Ratio: In the first stage, a 1:1 molar ratio of phthalic anhydride to the first alcohol is used to ensure complete conversion to the monoester. google.com In the second stage, a slight excess of the second alcohol is often used to shift the equilibrium towards the product and to act as an azeotropic agent for water removal. google.comsciforum.net
Temperature: The initial mono-esterification is conducted at a moderate temperature to prevent the second esterification from occurring prematurely. google.com The second stage requires higher temperatures (e.g., 125-180°C) to achieve a reasonable reaction rate, but the temperature must be controlled to prevent side reactions such as ether formation or alcohol dehydration, particularly when using strong acid catalysts. google.comgoogle.comgoogle.com
Pressure and Water Removal: The second stage is often carried out under reduced pressure (vacuum) or with a continuous flow of an inert gas like nitrogen. researchgate.netgoogle.com This facilitates the continuous removal of water from the reaction zone, which is critical for driving the reversible reaction to completion and achieving high conversion rates. google.comrsc.org
Catalyst Concentration: The amount of catalyst must be optimized. Too little catalyst results in excessively long reaction times, while too much can increase the rate of undesirable side reactions. sciforum.net
Table 2: Key Parameters for Optimization in Mixed-Ester Phthalate Synthesis
| Parameter | Objective/Consideration | Typical Range/Condition |
| Molar Ratio (Alcohol:Anhydride) | Stage 1: Stoichiometric for monoester. Stage 2: Excess of second alcohol to drive equilibrium. | Stage 1: ~1:1. Stage 2: >1:1 (e.g., up to 9:1). google.comsciforum.net |
| Temperature | Stage 1: Moderate to ensure selective mono-esterification. Stage 2: Higher to increase rate, but below decomposition/side-reaction threshold. | Stage 1: <150°C. Stage 2: 125-200°C. google.comresearchgate.net |
| Pressure | Reduced pressure to aid in the removal of water byproduct. | Atmospheric down to vacuum (e.g., 100 mm Hg). google.com |
| Catalyst Loading | Balance reaction rate with minimization of side reactions. | Varies by catalyst (e.g., 0.1% for H₂SO₄, up to 10 mol% for FeCl₃). researchgate.netgoogle.com |
| Reaction Time | Sufficient time for high conversion, monitored by acid number titration. | Varies from a few hours to over 24 hours depending on conditions. researchgate.netgoogle.com |
Research into new catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of phthalate synthesis. For mixed esters, catalysts that perform well under milder conditions or are easily recyclable are of particular interest.
Heterogeneous Catalysis: The use of solid acid catalysts like zeolites (e.g., H-beta 75) and sulfated metal oxides offers a significant advantage. sciforum.netfrontiersin.orgkuleuven.be These catalysts can be filtered off at the end of the reaction and potentially reused, simplifying product purification and reducing waste. Their structured pores can also offer shape-selectivity, potentially favoring the desired reaction pathway.
Lewis Acid Catalysis: The exploration of milder Lewis acids, such as FeCl₃, provides an alternative to traditional Brønsted acids. FeCl₃ has been shown to effectively catalyze the esterification of phthalic anhydride at lower temperatures (50-100°C), which could be advantageous in a two-step synthesis of a mixed ester by allowing for greater control over the reaction stages. researchgate.net
Enzymatic Catalysis: Lipases are being investigated as catalysts for esterification under very mild, solvent-free conditions. rsc.org While perhaps not yet industrially scalable for bulk phthalate production, enzymatic routes offer high selectivity and an exceptionally green chemical process, which could be applied to specialty esters.
These novel approaches focus on creating more sustainable and efficient synthetic routes, which are applicable to the controlled, directed synthesis required for complex molecules like this compound.
Methodological Aspects of Synthetic Product Characterization
The confirmation of the structure and purity of the synthesized this compound is achieved through a combination of advanced spectroscopic and chromatographic techniques.
Advanced Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for the detailed structural analysis of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound.
¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. The aromatic protons of the phthalate ring typically appear as a multiplet in the range of δ 7.5-7.8 ppm. The benzylic protons (-CH₂-) of the phenylmethyl group would be expected to produce a singlet or a multiplet around δ 5.3 ppm. The protons of the 8-methylnonyl chain will exhibit a series of multiplets at higher field strengths, with the terminal methyl groups appearing as a doublet around δ 0.8-0.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum offers complementary information. The carbonyl carbons of the ester groups are typically found in the downfield region, around δ 167-170 ppm. libretexts.org The aromatic carbons of the phthalate ring and the benzyl (B1604629) group will resonate in the δ 128-135 ppm range. The benzylic carbon is expected around δ 67 ppm, while the carbons of the 8-methylnonyl chain will appear in the upfield region of the spectrum. oregonstate.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent absorption band for a phthalate ester is the strong carbonyl (C=O) stretch, which typically appears in the region of 1720-1740 cm⁻¹. libretexts.orgorgchemboulder.com Other characteristic absorptions include the C-O stretching vibrations of the ester groups in the 1000-1300 cm⁻¹ range and the aromatic C-H and C=C stretching vibrations. pressbooks.pub
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact molecular weight and elemental composition of the synthesized compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₂₅H₃₂O₄). nih.govnih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze the resulting ions, providing additional structural information and confirming the connectivity of the different components. mdpi.com A common fragmentation pattern for many phthalates involves the formation of a characteristic ion at m/z 149, which corresponds to the protonated phthalic anhydride fragment. mdpi.comrestek.com
| Spectroscopic Data | Expected Chemical Shifts/Absorption Bands for this compound |
| ¹H NMR (ppm) | Aromatic protons: ~7.5-7.8 (m); Benzyl CH₂: ~5.3 (s); 8-Methylnonyl O-CH₂: ~4.2 (t); Other 8-Methylnonyl protons: ~0.8-1.7 (m); Terminal CH₃ of 8-methylnonyl: ~0.8-0.9 (d) |
| ¹³C NMR (ppm) | Carbonyl (C=O): ~167-170; Aromatic C: ~128-135; Benzyl CH₂: ~67; 8-Methylnonyl O-CH₂: ~65; Other 8-Methylnonyl carbons: ~14-39 |
| IR (cm⁻¹) | C=O stretch: ~1720-1740 (strong); C-O stretch: ~1000-1300 (strong); Aromatic C-H stretch: ~3030-3100 (weak); Aliphatic C-H stretch: ~2850-2960 (medium to strong) |
| High-Resolution Mass Spectrometry (m/z) | [M+H]⁺: Expected exact mass for C₂₅H₃₃O₄⁺ |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials, byproducts, or potential isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. thermofisher.comrestek.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer. For high-molecular-weight phthalates, a high-temperature oven program is often required. spectroscopyonline.com The choice of the GC column is critical for achieving good separation, especially for isomers. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or Rxi-5ms) are commonly used. restek.commdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of phthalates, particularly for less volatile compounds or for separating isomeric mixtures that are difficult to resolve by GC. researchgate.net Reversed-phase HPLC with a C18 column is a common setup. researchgate.netsciex.com The separation is based on the differential partitioning of the analytes between the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and the stationary phase. researchgate.netgovst.edu Detection is often performed using a UV detector, as the aromatic ring of the phthalate provides strong UV absorbance. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for detection and quantification. nih.govmdpi.comsciex.com
| Chromatographic Method | Typical Conditions for Analysis of High-Molecular-Weight Phthalates |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms, DB-5HT). Injector Temperature: 280-320 °C. Oven Program: Initial temp. 60-100 °C, ramp at 10-20 °C/min to 320-340 °C, hold for 5-10 min. Carrier Gas: Helium. Detector: Mass Spectrometer (Electron Ionization - EI). |
| High-Performance Liquid Chromatography (HPLC) | Column: C18, 4.6 mm ID x 150-250 mm length, 5 µm particle size. Mobile Phase: Gradient elution with Acetonitrile/Water or Methanol (B129727)/Water. Detector: UV (e.g., at 224 or 254 nm) or Mass Spectrometer (LC-MS). |
Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data
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Detection and concentration data in atmospheric particulate matter or the gaseous phase.
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Environmental Occurrence and Distribution Dynamics of 8 Methylnonyl Phenylmethyl Phthalate
Sources and Pathways of Environmental Introduction
Atmospheric Deposition and Long-Range Transport Phenomena
The potential for long-range atmospheric transport is a key factor in the global distribution of persistent organic pollutants. For semivolatile organic compounds (SVOCs) like phthalates, the atmosphere serves as a significant medium for transport from source regions to remote ecosystems. While direct monitoring data for 8-methylnonyl phenylmethyl phthalate (B1215562) in remote locations is scarce, the principles governing the atmospheric transport of other high-molecular-weight phthalates provide a strong basis for understanding its likely behavior.
High-molecular-weight phthalates are primarily associated with particulate matter in the atmosphere due to their low vapor pressure. This association with aerosols allows them to be transported over long distances by wind currents. Studies have documented the trans-Pacific atmospheric transport of various SVOCs, including some phthalates, from industrial and population centers in Asia to North America. researchgate.net This transport is often linked to polluted dust and other atmospheric particles that can carry these compounds across vast distances. researchgate.net
The process of atmospheric deposition, both wet (through precipitation) and dry (through gravitational settling of particles), is the primary mechanism by which these compounds are transferred from the atmosphere to terrestrial and aquatic environments. The extent of long-range transport and subsequent deposition is influenced by the compound's persistence in the atmosphere, its partitioning between the gas and particle phases, and meteorological conditions. Given its high molecular weight and expected low volatility, 8-methylnonyl phenylmethyl phthalate is likely to have a significant fraction adsorbed to atmospheric particles, making it susceptible to long-range transport and deposition in areas far from its original sources.
Environmental Partitioning Behavior of this compound
The environmental partitioning of a chemical describes how it distributes itself between different environmental compartments such as water, soil, sediment, and air. This behavior is governed by the compound's physicochemical properties, most notably its water solubility, vapor pressure, and its affinity for organic matter.
Determination and Modeling of Octanol-Water Partition Coefficients (Log Kow)
The octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow), is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a chemical. It represents the ratio of a chemical's concentration in an octanol (B41247) phase to its concentration in a water phase at equilibrium, providing a measure of its hydrophobicity or lipophilicity.
Direct experimental determination of the Log Kow for highly hydrophobic compounds like this compound can be challenging. However, its value can be estimated using quantitative structure-activity relationship (QSAR) models and by examining data for analogous compounds. For phthalates, the Log Kow generally increases with the length and branching of the alkyl chains.
| Phthalate Ester | Log Kow |
| Dimethyl phthalate | 1.61 |
| Diethyl phthalate | 2.47 |
| Di-n-butyl phthalate | 4.57 |
| Butyl benzyl (B1604629) phthalate | 4.91 |
| Di(2-ethylhexyl) phthalate (DEHP) | >7.5 |
| Diisodecyl phthalate (DIDP) | ~9.8 (estimated) |
| Ditridecyl phthalate (DTDP) | ~11.8 (estimated) |
This table presents a selection of Log Kow values for various phthalates to illustrate the trend of increasing hydrophobicity with alkyl chain length. The values for DIDP and DTDP are estimates based on their high molecular weight and structural similarity to other long-chain phthalates.
Given that this compound possesses a branched nine-carbon alkyl chain and a phenylmethyl group, it is expected to be a highly hydrophobic substance with a high Log Kow value, likely in a range similar to or exceeding that of DEHP and approaching that of other long-chain phthalates like diisodecyl phthalate. This high lipophilicity suggests a strong tendency to partition from water into organic phases, such as sediment, soil organic matter, and the fatty tissues of organisms.
Sorption Characteristics to Organic Carbon and Mineral Surfaces in Environmental Media
The high hydrophobicity of this compound, as indicated by its predicted high Log Kow, strongly suggests that it will exhibit significant sorption to organic carbon and mineral surfaces in soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic fraction of soil and sediment. chemsafetypro.com
Studies on other high-molecular-weight phthalates have demonstrated a strong correlation between their Log Kow and their sorption to environmental matrices. For instance, research on di(2-ethylhexyl) phthalate (DEHP), diisodecyl phthalate (DIDP), and ditridecyl phthalate (DTDP) has shown high Koc values, indicating strong binding to sediment. epa.gov
| Phthalate Ester | Average Koc (L/kg) |
| Dihexyl phthalate (DHP) | 5.26 x 10⁴ |
| Di(2-ethylhexyl) phthalate (DEHP) | 4.82 x 10⁵ |
| Diisodecyl phthalate (DIDP) | 2.86 x 10⁵ |
| Ditridecyl phthalate (DTDP) | 1.82 x 10⁶ |
This table, adapted from a study on phthalate ester sorption, shows the organic carbon-normalized sediment/water partition coefficients (Koc) for several long-chain phthalates. epa.gov These values highlight the strong sorption potential of these compounds.
Based on these findings, this compound is expected to have a high Koc value, leading to its strong association with soil and sediment particles. This sorption process reduces its concentration in the aqueous phase, thereby limiting its mobility in groundwater but also making it more persistent in the solid phases of the environment. The presence of a phenylmethyl group in addition to the branched alkyl chain may further influence its sorption behavior, potentially through specific interactions with mineral surfaces or different fractions of organic matter.
Volatilization Pathways and Air-Water Exchange Dynamics
Volatilization from water surfaces is a key process that can transfer chemicals from aquatic environments to the atmosphere. This process is governed by a compound's Henry's Law constant, which relates its concentration in the air to its concentration in water at equilibrium. libretexts.org
For high-molecular-weight phthalates with low vapor pressures and low water solubilities, the tendency to volatilize from water is generally low. The environmental fate of these compounds is more dominated by their partitioning to organic matter in sediment and soil. nih.gov While specific data for the Henry's Law constant of this compound is not available, it is expected to be low, similar to other phthalates with long alkyl chains.
Environmental Fate and Transformation Processes of 8 Methylnonyl Phenylmethyl Phthalate
Biodegradation Pathways and Microbial Metabolism
The primary mechanism for the environmental degradation of phthalates is microbial biodegradation, which can occur under both aerobic and anaerobic conditions. researchgate.net The process is typically initiated by the hydrolysis of the ester bonds, yielding phthalic acid and the corresponding alcohols. nih.gov
Under aerobic conditions, microorganisms play a crucial role in the complete mineralization of phthalates. nih.gov The degradation process involves a series of enzymatic reactions that break down the complex phthalate (B1215562) molecule into simpler, less harmful substances.
A diverse range of bacteria capable of degrading phthalates has been isolated from various environments, including soil, sediment, and activated sludge. hku.hk While specific strains that metabolize 8-Methylnonyl Phenylmethyl Phthalate have not been documented, numerous studies have identified bacterial genera known for their ability to degrade other phthalates. These include species from the genera Pseudomonas, Sphingomonas, Micrococcus, and Rhodococcus. nih.govhku.hknih.gov For instance, a strain of Sphingomonas sp. has been shown to degrade diethyl phthalate (DEP). hku.hk It is plausible that similar microbial consortia are involved in the breakdown of this compound.
Table 1: Examples of Bacterial Genera Involved in Aerobic Phthalate Degradation
| Bacterial Genus | Degraded Phthalate Example(s) | Reference |
| Pseudomonas | Diethyl Phthalate (DEP), Dibutyl Phthalate (DBP) | nih.gov |
| Sphingomonas | Diethyl Phthalate (DEP) | hku.hk |
| Micrococcus | Phthalate Esters | nih.gov |
| Rhodococcus | Terephthalate | nih.gov |
Note: This table provides examples of bacterial genera that degrade common phthalates and is intended to be illustrative of the types of microorganisms that could potentially degrade this compound.
The aerobic degradation of phthalates is initiated by the enzymatic hydrolysis of the ester bonds by phthalate esterases or lipases. nih.govnih.gov This initial step cleaves the diester into a monoester and subsequently into phthalic acid and the corresponding alcohols. In the case of this compound, this would result in the formation of phthalic acid, 8-methylnonanol, and benzyl (B1604629) alcohol.
Following hydrolysis, the phthalate moiety is further metabolized. In many aerobic bacteria, the degradation of phthalate proceeds via the action of dioxygenase enzymes. nih.gov These enzymes hydroxylate the aromatic ring, leading to the formation of intermediates such as 4,5-dihydroxyphthalate. nih.gov This intermediate is then decarboxylated to form protocatechuate, which is a key intermediate in the degradation of many aromatic compounds. nih.gov Protocatechuate subsequently undergoes ring cleavage, and the resulting products enter central metabolic pathways, such as the beta-ketoadipate pathway. nih.gov
The biodegradation of phthalates under aerobic conditions generally leads to the formation of common intermediates. The initial hydrolysis of a phthalate diester yields the corresponding monoester and alcohol. For this compound, the expected initial intermediates would be 8-methylnonyl mono-phthalate or benzyl mono-phthalate, followed by phthalic acid, 8-methylnonanol, and benzyl alcohol.
Further degradation of phthalic acid under aerobic conditions typically proceeds through the formation of protocatechuate, which is then metabolized to simpler molecules that can be used by the microorganisms for growth and energy. nih.gov The ultimate final products of complete biodegradation are carbon dioxide and water.
Table 2: Hypothetical Aerobic Biodegradation Intermediates of this compound
| Compound | Role in Pathway |
| This compound | Parent Compound |
| 8-Methylnonyl Mono-phthalate / Benzyl Mono-phthalate | Initial Hydrolysis Products |
| Phthalic Acid | Central Intermediate |
| 8-Methylnonanol | Alcohol Product |
| Benzyl Alcohol | Alcohol Product |
| Protocatechuic Acid | Key Aromatic Intermediate |
| Carbon Dioxide and Water | Final Mineralization Products |
Note: This table presents a hypothetical degradation pathway for this compound based on established pathways for other phthalates.
In the absence of oxygen, the biodegradation of phthalates can still occur, albeit through different metabolic pathways and often at a slower rate. researchgate.net Anaerobic degradation is particularly relevant in environments such as sediments and landfills.
Under anaerobic conditions, particularly in marine and freshwater sediments, sulfate-reducing bacteria play a significant role in the degradation of organic compounds, including phthalates. nih.govyoutube.com These bacteria utilize sulfate (B86663) as a terminal electron acceptor for respiration. youtube.com Studies have demonstrated that methanogenic consortia can also degrade phthalate isomers. nih.gov
The anaerobic degradation of phthalate is thought to be initiated by its activation to phthaloyl-CoA. researchgate.netnih.gov In sulfate-reducing bacteria, this activation is catalyzed by an ATP-dependent phthalate CoA ligase. researchgate.netnih.gov The resulting phthaloyl-CoA is then decarboxylated by phthaloyl-CoA decarboxylase to form benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.govnih.gov From benzoyl-CoA, the aromatic ring is reduced and subsequently cleaved, leading to complete mineralization. nih.gov It is presumed that this compound, after initial hydrolysis to phthalic acid, would follow this anaerobic degradation route in sulfate-reducing environments.
Anaerobic Biodegradation Processes
Distinct Biochemical Pathways under Anoxic Conditions
The anaerobic degradation of phthalates is a multi-step process initiated by the hydrolysis of the ester bonds, releasing the corresponding alcohol and phthalic acid. nih.gov In the absence of oxygen, the central metabolite, phthalic acid, is activated to phthaloyl-CoA. nih.govnih.gov This is a critical step, as the subsequent enzymatic reaction involves an oxygen-sensitive decarboxylation of phthaloyl-CoA to benzoyl-CoA. nih.govnih.gov Benzoyl-CoA is a key central intermediate in the anaerobic degradation of many aromatic compounds and is further broken down through various pathways. nih.gov
The conversion of phthalate to benzoyl-CoA under anoxic conditions is a remarkable biochemical feat, involving a specific CoA transferase and a novel UbiD-like decarboxylase. nih.gov The instability of the phthaloyl-CoA intermediate necessitates a finely tuned balance between the activities of these two enzymes to prevent its accumulation within the cell. nih.gov This specialized pathway has been identified in denitrifying bacteria of the genera Thauera, Azoarcus, and 'Aromatoleum', which are known for their ability to degrade aromatic compounds. nih.gov The presence of genes encoding for these enzymes in diverse microbial communities across soil, freshwater, and marine environments suggests a widespread potential for anaerobic phthalate degradation. nih.gov
Fungal Degradation Capabilities and Mechanisms
Fungi play a significant role in the breakdown of xenobiotic compounds, including phthalates. Aerobic degradation of phthalates by both bacteria and fungi typically involves the use of dioxygenases. nih.gov The process is generally initiated by the hydrolysis of the phthalate ester to phthalic acid and the corresponding alcohol. nih.gov
Following hydrolysis, aerobic microorganisms, including fungi, convert phthalate to protocatechuate through the action of dioxygenases and cis-diol dehydrogenases. nih.gov Protocatechuate is then subjected to ring cleavage by dioxygenases, leading to the breakdown of the aromatic ring and eventual mineralization. nih.gov While specific fungal species capable of degrading this compound have not been documented, the general capability of fungi to degrade phthalates is well-established.
Abiotic Transformation Mechanisms
Beyond biological degradation, this compound is subject to several abiotic transformation processes that contribute to its environmental fate.
Photolytic Degradation in Aqueous and Atmospheric Environments
Photolytic degradation, or the breakdown of molecules by light, is a significant abiotic process for phthalates. Phthalates can absorb light at wavelengths greater than 290 nm, making them susceptible to direct photolysis by sunlight. nih.gov In aqueous environments, the rate of photolysis can be influenced by the presence of other substances in the water that may act as photosensitizers, potentially accelerating the degradation process. epa.gov
In the atmosphere, phthalates with higher vapor pressures are expected to exist primarily in the vapor phase. nih.gov Vapor-phase phthalates are degraded by reacting with photochemically produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this reaction in the air for a related compound, bis(2-methoxyethyl) phthalate, is approximately 20 hours, indicating that this is a relatively rapid degradation pathway. nih.gov For less volatile phthalates, which may exist adsorbed to particulate matter, the rates and mechanisms of photolysis may differ.
Hydrolysis Kinetics and Influence of Environmental Factors (e.g., pH, Temperature)
Hydrolysis is a key initial step in the degradation of phthalate esters, where the ester bond is cleaved to form phthalic acid and the corresponding alcohol. The rate of this reaction is significantly influenced by environmental factors, particularly pH and temperature.
The hydrolysis of phthalate esters is subject to both acid- and base-catalyzed reactions. Generally, the rate of hydrolysis is slow at neutral pH and increases under both acidic and alkaline conditions. For instance, the estimated hydrolysis half-life for bis(2-methoxyethyl) phthalate at a neutral pH of 7 is 1.3 years, while at a more alkaline pH of 8, it decreases to 49 days. nih.gov This demonstrates the significant impact of pH on the persistence of these compounds in aquatic environments. Temperature also plays a crucial role, with hydrolysis rates generally increasing with higher temperatures.
Oxidative Transformation Processes
Oxidative processes, other than those initiated by photolysis, can also contribute to the transformation of phthalates in the environment. In aquatic systems, reactive oxygen species such as hydroxyl radicals can react with phthalates, leading to their degradation. In soil environments, oxidative enzymes secreted by microorganisms can also play a role in the transformation of these compounds.
Persistence and Environmental Half-Life Assessment
The environmental persistence of a chemical is often characterized by its half-life, the time it takes for half of the initial amount to be degraded. The half-life of phthalates is highly variable and depends on the specific phthalate and the environmental compartment (water, soil, sediment, air).
For readily biodegradable substances, a default half-life of 15 days in water is often used in environmental fate modeling. ecetoc.org However, real-world data suggests that the median half-life for such substances can be as low as 1.95 days. ecetoc.org A report from the Danish Environmental Protection Agency provides estimated half-lives for a generic phthalate in different environmental compartments. mst.dk
Estimated Environmental Half-Lives for a Generic Phthalate
| Environmental Compartment | Estimated Half-Life |
| Water | 15 days |
| Soil | 30 days |
| Sediment | 140 days |
| Air | 2.3 days |
This table presents generalized data for phthalates and may not be specific to this compound. mst.dk
It is important to note that phthalates are metabolized and excreted relatively quickly in organisms, with elimination half-lives on the order of hours, indicating that biomonitoring data reflects recent exposures. epa.gov The widespread and continuous detection of phthalate metabolites suggests ongoing exposure from various sources. epa.gov
Factors Governing Degradation Rates (e.g., Molecular Structure, Environmental Conditions, Substrate Concentration)
The environmental degradation of this compound, a synthetic chemical compound, is a complex process influenced by a combination of its chemical structure, the surrounding environmental conditions, and its concentration in the environment. While specific research on this compound is limited, the degradation rates can be inferred from studies on structurally similar phthalates, such as those with branched alkyl chains and benzyl esters.
Molecular Structure
The molecular architecture of a phthalate ester is a primary determinant of its susceptibility to degradation. Key structural features influencing degradation rates include the length and branching of the alkyl chains and the nature of the aromatic group.
Alkyl Chain Branching: Generally, branching in the alkyl chain of phthalates tends to hinder biodegradation. This is attributed to steric hindrance, which can impede the access of microbial enzymes responsible for the initial hydrolysis of the ester bonds. For instance, studies on isomers of nonylphenols have shown that branched isomers are less biodegradable than linear ones. While some studies on maleate-based plasticizers have shown that branching has no effect on the glass transition temperature, biodegradation experiments revealed that branched structures showed almost no degradation compared to their linear counterparts. scientific.net
Alkyl Chain Length: The length of the alkyl chain also plays a crucial role. While some studies suggest that degradation rates decrease with increasing alkyl chain length, other research has shown that certain microorganisms can efficiently degrade phthalates with longer alkyl chains. nih.gov For example, a study on the degradation of various phthalates by Gordonia sp. showed that low molecular weight phthalates like dimethyl phthalate (DMP) and dibutyl phthalate (DBP) were degraded more quickly than the high molecular weight di-n-octyl phthalate (DnOP). nih.gov However, another study found that the degradation of phthalate esters by Nocardia asteroides LMB-7 increased with increasing length of the alkyl chains. nih.gov
Phenylmethyl Group: The presence of a phenylmethyl (benzyl) group introduces a different structural element. Studies on butyl benzyl phthalate (BBP) have shown that it is biodegradable, with degradation proceeding through the hydrolysis of both the butyl and benzyl ester linkages to form mono-n-butyl phthalate (MBuP), monobenzyl phthalate (MBzP), and ultimately phthalic acid. scientific.net The degradation rate of BBP has been observed to be influenced by the presence of other phthalates and the specific microorganisms involved. nih.gov
Environmental Conditions
The rate of degradation of this compound is significantly affected by various environmental parameters.
Temperature: Temperature has a direct impact on microbial activity and the rates of chemical reactions. Generally, an increase in temperature, up to an optimal point, accelerates the biodegradation of phthalates. For example, the degradation of a mixture of phthalates by Gordonia sp. was found to be optimal at 30°C, with efficiency decreasing at lower temperatures. nih.gov Similarly, the degradation of butyl benzyl phthalate by Pseudomonas fluorescens B-1 increased with temperatures up to 37°C. nih.gov Abiotic degradation processes are also temperature-dependent; for instance, the degradation of several phthalates using zero-valent iron and persulfate slowed down as the temperature decreased from 30°C to 15°C. researchgate.net
pH: The pH of the soil or water matrix is a critical factor influencing both microbial and abiotic degradation. Most microbial degradation of phthalates is optimal under neutral to slightly alkaline conditions (pH 7.0-8.0). nih.govnih.govjmb.or.kr Extreme pH values, either acidic or alkaline, can inhibit microbial growth and enzymatic activity, thereby reducing the degradation rate. nih.gov For abiotic degradation, such as hydrolysis, the rate can be pH-dependent. The hydrolysis of diisononyl phthalate (DINP) is estimated to be significantly faster at pH 8 than at pH 7. epa.gov Fenton and photo-Fenton oxidation processes for a mixture of phthalates showed maximum degradation efficiencies at a pH of 3. researchgate.net
Substrate Concentration: The concentration of the phthalate itself can influence its degradation rate. At low concentrations, the degradation rate may be limited by the availability of the substrate to the microorganisms. Conversely, at very high concentrations, the phthalate can be inhibitory or toxic to the degrading microorganisms, leading to a decrease in the degradation rate. scientific.net For example, in the degradation of butyl benzyl phthalate by Phanerochaete chrysosporium, the first-order degradation rate constant decreased as the initial concentration of BBP increased from 100 mg/L to 500 mg/L. scientific.net Similarly, the degradation of di(2-ethylhexyl) phthalate (DEHP) by Ochrobactrum anthropi was optimal at a concentration of 400 mg/L and decreased at higher concentrations. nih.gov
Interactive Data Table: Factors Affecting Phthalate Degradation
The following table summarizes findings from various studies on the degradation of phthalates with structural similarities to this compound.
| Factor | Phthalate Studied | Organism/System | Observation | Reference |
| Molecular Structure | ||||
| Alkyl Chain Branching | Di(2-ethylhexyl) maleate (B1232345) (branched) vs. linear maleates | Rhodococcus rhodocrous | Branched maleate showed almost no degradation, while linear maleates were hydrolyzed. | scientific.net |
| Alkyl Chain Length | DMP, DBP (low MW) vs. DnOP (high MW) | Gordonia sp. | Low molecular weight phthalates degraded faster than high molecular weight phthalate. | nih.gov |
| Benzyl Group | Butyl Benzyl Phthalate (BBP) | Phanerochaete chrysosporium | BBP was effectively degraded to phthalic acid via mono-ester intermediates. | scientific.net |
| Environmental Conditions | ||||
| Temperature | Phthalate mixture | Gordonia sp. | Optimal degradation at 30°C; lower temperatures reduced efficiency. | nih.gov |
| Temperature | DEHP, DBP, DMP | Zero-valent iron/persulfate | Degradation slowed as temperature decreased from 30°C to 15°C. | researchgate.net |
| pH | Phthalate mixture | Gordonia sp. | Optimal degradation in the pH range of 6.0-8.0. | nih.gov |
| pH | Diisononyl phthalate (DINP) | Bacterial consortium | Optimal degradation at pH 7.0. | nih.gov |
| Substrate Concentration | ||||
| Concentration | Butyl Benzyl Phthalate (BBP) | Phanerochaete chrysosporium | Degradation rate constant decreased with increasing initial concentration (100-500 mg/L). | scientific.net |
| Concentration | Diisononyl phthalate (DINP) | Bacterial consortium | Optimal degradation at an initial concentration of 500 mg/L. | nih.gov |
Predictive Modeling of Environmental Persistence
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental persistence of chemicals like this compound, especially when experimental data is scarce. These models correlate the chemical structure of a compound with its environmental fate properties, such as its degradation rate or half-life.
The development of a QSAR model for phthalate degradation typically involves several steps:
Data Collection: A dataset of various phthalate esters with experimentally determined degradation rates (e.g., half-lives) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each phthalate in the dataset. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and hydrophobicity.
Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors and the degradation rate. mdpi.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
For phthalates, QSAR models have been developed to predict their biodegradability. These models often highlight the importance of certain molecular descriptors:
Steric and Hydrophobic Fields: Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown that steric and hydrophobic fields around the phthalate molecule are significant contributors to its biodegradability. mdpi.com For example, increasing the volume of substituent groups in certain regions of the molecule can enhance biodegradability. mdpi.com
Electrostatic Fields: The electrostatic properties of the ester bonds can also play a role in the toxic effects and subsequent degradation pathways of phthalates. mdpi.com
A study aimed at designing more biodegradable phthalate substitutes used a 3D-QSAR model to screen for derivatives with improved degradation characteristics. mdpi.com The model indicated that modifications to the ester groups could significantly impact the interaction with degrading enzymes and thus enhance the rate of degradation.
Analytical Chemistry and Detection Methodologies for 8 Methylnonyl Phenylmethyl Phthalate
Sample Preparation and Extraction Techniques from Diverse Environmental Matrices
The initial step in the analysis of 8-Methylnonyl phenylmethyl phthalate (B1215562) involves its extraction from the sample matrix. The choice of extraction technique depends on the nature of the sample, whether it is a liquid matrix like water or a solid matrix such as soil, sediment, or plastic products.
Liquid-Liquid Extraction (LLE) is a conventional method for isolating phthalates from aqueous samples, based on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. thermofisher.comgcms.cz For phthalate analysis in water, methylene (B1212753) chloride is a frequently used extraction solvent. epa.gov It is recommended that the water sample be maintained at a neutral pH (5 to 7), as basic conditions can cause phthalate esters to hydrolyze. epa.gov While effective, traditional LLE methods can be laborious and require significant volumes of organic solvents. gcms.cz
To address these limitations, miniaturized techniques such as Dispersive Liquid-Liquid Microextraction (DLLME) have been developed. mdpi.commdpi.com In a typical DLLME procedure, a mixture containing a small volume of a high-density extraction solvent (e.g., chlorobenzene, carbon tetrachloride) and a disperser solvent (e.g., acetonitrile (B52724), acetone) is rapidly injected into the aqueous sample. epa.govnih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for a rapid transfer of the analytes from the aqueous phase to the extraction solvent. epa.gov The mixture is then centrifuged to separate the phases, and the analyte-enriched solvent is collected for analysis. epa.govnih.gov
Table 1: Example DLLME Parameters for Phthalate Analysis in Water Samples
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Extraction Solvent | Carbon Tetrachloride | Chlorobenzene | - |
| Extraction Volume | 41 µL | 9.5 µL | - |
| Disperser Solvent | Acetonitrile | Acetone | - |
| Disperser Volume | 0.75 mL | 0.50 mL | - |
| Extraction Time | Not specified | < 5 seconds | - |
| Enrichment Factor | 45 - 196 | 681 - 889 | - |
| Detection Limits (LOD) | 0.64 - 1.8 ng/mL | 0.002 - 0.008 µg/L | - |
| Reference | epa.gov | nih.gov | |
| This table presents data for various phthalates as examples of the technique's application. |
Solid-Phase Extraction (SPE) is a widely used alternative to LLE for sample cleanup and concentration. gcms.cz The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted using a small volume of an appropriate solvent. SPE protocols can be automated, which improves reproducibility and sample throughput. gcms.czthermofisher.com
The general steps for an SPE procedure are:
Conditioning: The sorbent is treated with a solvent to activate it for sample retention.
Loading: The sample is passed through the cartridge, where the analytes adsorb to the sorbent.
Washing: A specific solvent is used to rinse the cartridge, removing weakly bound interferences.
Eluting: A strong solvent is used to disrupt the analyte-sorbent interactions and collect the purified analytes.
For the extraction of phthalates from water, sorbents such as polystyrene-divinylbenzene or C18-bonded silica (B1680970) are commonly employed. thermofisher.comepa.gov U.S. EPA Method 506 includes SPE as a viable technique for determining phthalates in drinking water. gcms.cz
Table 2: Example SPE Protocols for Phthalate Extraction from Water
| Parameter | Protocol 1 (Automated) | Protocol 2 |
| Application | Wastewater & Surface Water | Drinking Water |
| Sorbent | C18 (Thermo Scientific Dionex SolEx) | Polystyrene (generic) |
| Sample Pretreatment | Acidification with H₂SO₄ | Not specified |
| Conditioning Solvents | Methanol (B129727), Water | Not specified |
| Elution Solvents | Ethyl Acetate (EtOAc), Dichloromethane (B109758) (DCM) | Not specified |
| Detection Limits (LOD) | Not specified | 0.05 - 0.1 µg/L |
| Reference | thermofisher.com | epa.gov |
| This table presents data for various phthalates (BBP, DEHP) as examples of the technique's application. |
Microextraction techniques are advanced, miniaturized sample preparation methods that reduce solvent consumption and extraction time. mdpi.com Dispersive Liquid-Phase Microextraction (DLLME) is one such technique, as detailed previously.
Solid-Phase Microextraction (SPME) is a solvent-free method that combines extraction, concentration, and sample introduction into a single step. gcms.czvscht.cz In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to a sample. gcms.cz There are two primary modes of operation:
Direct Immersion (DI-SPME): The fiber is placed directly into a liquid sample. nih.gov
Headspace (HS-SPME): The fiber is suspended in the vapor phase (headspace) above a liquid or solid sample. vscht.czresearchgate.net HS-SPME is particularly advantageous for complex matrices as it minimizes contact between the fiber and non-volatile matrix components, reducing interferences and extending fiber lifetime. researchgate.net
The choice of fiber coating is critical for efficient extraction. Polyacrylate (PA) and polydimethylsiloxane (B3030410) (PDMS) coatings are frequently used for phthalate analysis. vscht.cznih.gov After a set extraction time, the fiber is withdrawn and transferred to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. gcms.cz Optimization of SPME methods involves adjusting parameters like extraction time, temperature, and sample agitation. gcms.czresearchgate.net
Table 3: Example SPME Conditions for Phthalate Analysis
| Parameter | Condition 1 (HS-SPME) | Condition 2 (DI-SPME) | Condition 3 (Auto-SPME) |
| Application | Beer | Human Serum | Water |
| Fiber Coating | Not specified (Optimized) | 85 µm Polyacrylate | Not specified |
| Extraction Temp. | 95 °C | Not specified | Optimized |
| Extraction Time | 100 min | Not specified | Optimized |
| Detection Limits (LOD) | 0.5 - 1.0 ng/L | 15 pg/µL (avg.) | Sub-ppb level |
| Reference | researchgate.net | nih.gov | gcms.cz |
| This table presents data for various phthalates as examples of the technique's application. |
For solid and semi-solid matrices, more rigorous extraction techniques are required.
Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction, uses conventional organic solvents at elevated temperatures (40–200 °C) and pressures (around 1500 psi). thermofisher.comsrce.hr These conditions increase the speed and efficiency of the extraction process, significantly reducing solvent consumption and time compared to traditional methods like Soxhlet extraction. thermofisher.comsrce.hr A study on the extraction of phthalates from mine tailings optimized ASE parameters, selecting dichloromethane as the solvent at 120°C with 2 extraction cycles. researchgate.net ASE has also been used to confirm the remediation efficiency of subcritical water extraction for phthalate-contaminated soils. nih.gov
Sonication-Assisted Extraction (SAE) , or ultrasonic extraction, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the penetration of the solvent into the sample matrix and accelerating analyte extraction. researchgate.netacgpubs.org This method is noted for being simpler, faster, and using less solvent than Soxhlet extraction. acgpubs.org For analyzing phthalates in plastic products, samples were extracted with hexane (B92381) using sonication, yielding recoveries between 82% and 106%. nih.gov Another study confirmed that SAE provided better recoveries (>80%) than a standard dissolution method for plastics. acgpubs.org
Table 4: Example Parameters for ASE and Sonication-Assisted Extraction
| Technique | Matrix | Solvent | Temperature | Key Findings | Reference |
| ASE | Mine Tailings | Dichloromethane | 120 °C | Optimal conditions for fast extraction | researchgate.net |
| ASE | Soil | Not specified | Not specified | Used to verify remediation efficiency | nih.gov |
| Sonication | Plastic Products | Hexane | Not specified | Recoveries of 82-106% | nih.gov |
| Sonication | PVC/Polypropylene | Hexane or Toluene | Not specified | Recoveries of 80-120%; simpler and faster than Soxhlet | acgpubs.org |
| This table presents data for various phthalates as examples of these techniques' applications. |
Chromatographic Separation Techniques
Following extraction and cleanup, the sample extract is analyzed to separate, identify, and quantify 8-Methylnonyl phenylmethyl phthalate. Gas chromatography is the predominant technique for this purpose.
Gas Chromatography (GC), most powerfully when coupled with Mass Spectrometry (GC-MS), is the analytical method of choice for phthalates. restek.comgcms.cz This is due to its excellent separating power, sensitivity, and the structural information provided by the mass spectrometer. restek.comcore.ac.uk However, the analysis of complex phthalate mixtures, which can include numerous structural isomers like this compound, requires careful optimization of the GC method to achieve accurate results. gcms.cz
A primary challenge is that many phthalates share a common and abundant fragment ion at a mass-to-charge ratio (m/z) of 149, which makes it difficult to quantify individual compounds if they co-elute from the GC column. restek.comgcms.cz Therefore, achieving good chromatographic separation is paramount.
Key optimization parameters include:
Stationary Phase Selection: The choice of the GC column's stationary phase chemistry is the most critical factor for resolving structurally similar phthalates. restek.com The most commonly employed columns are the "5-type" phases, such as 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS, HP-5MS). restek.comnih.gov More specialized phases, like the Rtx-440 and Rxi-XLB, have been shown to provide superior resolution for comprehensive mixtures of regulated and unregulated phthalates. restek.comcloudfront.net
Oven Temperature Program: The rate at which the GC oven temperature is increased (the ramp) and the hold times are optimized to separate compounds based on their boiling points and interaction with the stationary phase. nih.gov A faster temperature ramp can shorten the analysis time and produce sharper peaks, but an overly aggressive ramp may cause peaks to co-elute. nih.gov A "post-run" step at a high temperature is often included to bake out any remaining contaminants from the column before the next injection. oregonstate.edu
Injector Parameters: For trace-level analysis, a splitless injection is typically used to transfer the maximum amount of analyte onto the column. nih.gov The injector temperature must be high enough to vaporize the phthalates efficiently but not so high as to cause thermal degradation. nih.gov
Table 5: Example GC-MS Method Parameters for Phthalate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Rtx-440 (30m x 0.25mm x 0.25µm) | HP-5-MS (30m x 0.25mm x 0.25µm) | DB-5MS (30m x 0.25mm) |
| Carrier Gas | Helium | Helium | Helium |
| Oven Program | 40°C (1 min), 20°C/min to 320°C (3 min) | 60°C (1 min), 15°C/min to 220°C, 5°C/min to 300°C (5 min) | 40°C (2 min), 10°C/min to 100°C, 25°C/min to 300°C (5 min) |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| Key Feature | Optimized for speed and resolution of 37 phthalates | Standard method for plasticizers in gloves | Includes a post-run to prevent matrix carryover |
| Reference | restek.comcloudfront.net | nih.gov | oregonstate.edu |
| This table presents data for various phthalates as examples of the technique's application. |
Gas Chromatography (GC) Optimization
Column Selection for Separation of Mixed-Ester Phthalate Isomers
The separation of phthalate isomers, such as the various branched-chain forms of this compound, presents a significant analytical challenge due to their similar boiling points and chemical properties. gcms.cz While standard, non-polar columns like those with a 100% dimethylpolysiloxane stationary phase (e.g., Elite-1, TG-1MS) can separate compounds based on boiling point, they often fail to resolve structurally similar isomers. sigmaaldrich.comfishersci.com
For more complex separations involving mixed-ester phthalates, more selective stationary phases are required. gcms.czsigmaaldrich.com Columns with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5ms, HP-5MS) are widely used and offer a good starting point. gcms.czoregonstate.edurestek.com However, for challenging isomer separations, mid-polarity to high-polarity columns often provide superior resolution. gcms.cz Studies comparing various stationary phases have shown that phases such as trifluoropropylmethyl polysiloxane (e.g., Rtx-440) and specialized low-polarity silarylene phases (e.g., Rxi-XLB) can resolve complex mixtures of phthalates that co-elute on standard 5-type columns. gcms.czrestek.com The different selectivity of these phases can alter the elution order, which is a critical tool for resolving isomers. gcms.cz
For the most complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution. This technique uses two columns with different selectivity (e.g., a non-polar Rxi-5MS in the first dimension and a more polar Rxi-17Sil in the second) to achieve a much higher degree of separation than is possible with a single column. nih.gov
Table 1: Comparison of GC Capillary Columns for Phthalate Isomer Analysis
| Stationary Phase Type | Example Columns | Polarity | Key Characteristics & Applications |
|---|---|---|---|
| 5% Diphenyl / 95% Dimethylpolysiloxane | Rxi-5ms, HP-5MS UI, DB-5MS | Low Polarity | General purpose, widely used for phthalate analysis. May have co-elution issues with some isomers. gcms.czoregonstate.edurestek.com |
| Mid-Polarity (e.g., 50% Phenyl) | Rtx-50, Elite-35ms | Intermediate Polarity | Offers different selectivity compared to 5% phenyl phases, useful for confirmation. gcms.czjcanoingenieria.com |
| Trifluoropropylmethyl Polysiloxane | Rtx-440 | Intermediate Polarity | Recommended for complex phthalate mixtures due to unique selectivity providing enhanced resolution. gcms.czrestek.com |
| Silarylene Phase | Rxi-XLB | Low Polarity | Provides high thermal stability and unique selectivity for aromatic compounds, excellent for resolving phthalate isomers. gcms.czrestek.com |
Temperature Programming and Carrier Gas Flow Optimization
Optimizing the GC oven temperature program is critical for achieving baseline separation of target analytes while minimizing analysis time. For phthalates, a typical program starts at a relatively low temperature (e.g., 60°C) to focus the analytes at the head of the column, followed by one or more temperature ramps to elute the compounds based on their volatility and interaction with the stationary phase. nih.govnih.gov A faster temperature ramp results in sharper peaks and shorter analysis times, but may compromise the resolution of closely eluting isomers. nih.gov Therefore, the ramp rate (e.g., 5°C/min to 20°C/min) must be carefully selected to balance speed and separation efficiency. nih.gov
The carrier gas and its flow rate also significantly impact the separation. Helium is the most common carrier gas for GC-MS, but hydrogen is an effective alternative that can provide faster analysis without a significant loss of sensitivity. nih.govpeakscientific.comgcms.cz The flow rate must be optimized for the specific column dimensions and carrier gas used. For instance, a comprehensive GCxGC-TOF-MS method for analyzing 44 phthalates and their alternatives utilized a helium flow rate of 1.4 mL/min. nih.gov Another method for 19 phthalates on a 20 m x 0.18 mm column used hydrogen at a constant flow of 0.9 mL/min. gcms.cz Adjusting the carrier gas pressure can also be used to optimize the injection process, particularly in splitless mode, to ensure the efficient transfer of the sample onto the analytical column. nih.gov
Table 2: Example GC Temperature Program for Phthalate Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) | nih.gov |
| Carrier Gas | Helium at 1.4 mL/min | nih.gov |
| Initial Temp | 60°C | nih.gov |
| Hold Time | 1 min | nih.gov |
| Ramp 1 | 20°C/min to 220°C | nih.gov |
| Ramp 2 | 5°C/min to 290°C | nih.gov |
| Final Hold | 8 min | nih.gov |
Liquid Chromatography (LC) Approaches (e.g., Reversed-Phase HPLC, UHPLC)
Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a frequently used technique for the determination of phthalates. thermofisher.comgovst.edu This approach is especially valuable as it can sometimes provide better resolution for certain phthalate isomers, such as those of diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), compared to capillary GC methods. thermofisher.com
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The most common stationary phases for phthalate analysis are C18 (octadecyl) and C8 (octyl) bonded silica. thermofisher.comgovst.edumdpi.com More recently, C30 columns have also been shown to be effective. thermofisher.com The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time. researchgate.net Common mobile phases consist of mixtures of water with methanol or acetonitrile. govst.eduresearchgate.net
Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to significantly faster analysis times, improved resolution, and greater sensitivity. researchgate.netrsc.org A validated UHPLC-MS/MS method for analyzing several phthalates in rice samples highlights the speed and sensitivity of this technique. nih.gov The use of a core-shell column in an HPLC system can also provide separation efficiency that is comparable to UHPLC methods. rsc.orgresearchgate.net
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the premier detection technique for the analysis of phthalates due to its high sensitivity and selectivity, and its ability to provide structural information for compound identification. gcms.czrestek.com It is most commonly coupled with gas chromatography (GC-MS) but is also used with liquid chromatography (LC-MS).
GC-Mass Spectrometry (GC-MS) and GC-High Resolution Mass Spectrometry (GC-HRMS)
GC-MS is the standard and most commonly used instrumental platform for the determination of phthalates because the technique is simple, fast, and relatively inexpensive. gcms.czrestek.com It provides mass spectral information that is crucial for the identification and quantification of compounds. gcms.cz
GC coupled with high-resolution mass spectrometry (GC-HRMS) offers enhanced analytical capabilities. HRMS instruments can measure mass-to-charge ratios with very high accuracy, which allows for the determination of the elemental composition of an ion. This capability provides a very high degree of confidence in compound identification and allows for greater selectivity in complex matrices, making it a powerful tool for the targeted screening of trace pollutants. researchgate.net
Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Patterns
Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. nih.govorgchemboulder.com A characteristic feature of the EI mass spectra of most phthalates with alkyl side chains of three carbons or more is a prominent fragment ion at a mass-to-charge ratio (m/z) of 149. gcms.czrsc.org This ion corresponds to the protonated phthalic anhydride (B1165640) and is often the base peak in the spectrum. rsc.org While this ion is a good indicator for the presence of a phthalate, its ubiquity makes it difficult to distinguish between different phthalate esters, especially isomers, based on the EI spectrum alone. gcms.czrsc.org For a mixed ester like this compound, other characteristic fragments would be expected, such as an ion at m/z 91 corresponding to the benzyl (B1604629) group, and fragments resulting from the cleavage of the 8-methylnonyl group.
Chemical Ionization (CI) is a "softer" ionization technique that results in significantly less fragmentation than EI. In CI, a reagent gas (such as methane, isobutane (B21531), or ammonia) is introduced into the ion source, where it is ionized first. These reagent gas ions then react with the analyte molecules, typically through proton transfer, to form protonated molecules, [M+H]⁺. researchgate.net The resulting CI mass spectrum is much simpler than an EI spectrum and is often dominated by the quasi-molecular ion. This makes CI an excellent tool for determining the molecular weight of an unknown compound and for differentiating between isomers that produce similar EI fragmentation patterns. amazonaws.com The use of isobutane or ammonia (B1221849) as the reagent gas is often preferred for phthalate analysis as they tend to produce intense protonated molecular ions with minimal interfering adduct ions. researchgate.net
Selected-Ion Monitoring (SIM) and Full Scan Acquisition Strategies
Mass spectrometers can be operated in different data acquisition modes, primarily full scan and selected-ion monitoring (SIM).
Full Scan Acquisition involves scanning a wide range of mass-to-charge ratios to acquire a complete mass spectrum for all compounds eluting from the GC column. oregonstate.edunih.gov This mode is essential for the qualitative analysis of unknown compounds, as the resulting spectrum can be compared to spectral libraries for identification. nih.gov However, because the detector is scanning a wide mass range, the time spent monitoring any single ion is short, which limits the sensitivity of the analysis. peakscientific.com
Selected-Ion Monitoring (SIM) provides a significant increase in sensitivity and selectivity for quantitative analysis. oregonstate.edupeakscientific.com In SIM mode, the mass spectrometer is programmed to detect only a small number of specific, characteristic ions for each target analyte. gcms.cz By focusing only on these ions, the instrument can dwell on each one for a longer period, resulting in a much better signal-to-noise ratio and lower detection limits. peakscientific.com For the quantitative analysis of this compound, a SIM method would be the preferred approach.
Table 3: Hypothetical SIM Ions for this compound (C₂₅H₃₂O₄, Mol. Wt. = 396.52)
| Ionization Mode | Acquisition Mode | Potential Target Ion (m/z) | Ion Source/Fragment Origin |
|---|---|---|---|
| Electron Ionization (EI) | SIM | 149 | Protonated Phthalic Anhydride |
| Electron Ionization (EI) | SIM | 91 | Tropylium ion from Benzyl group |
| Electron Ionization (EI) | SIM | 263 | [M - C₉H₁₉O]⁺ fragment |
Advanced MS Analyzers (e.g., Orbitrap-MS for Enhanced Sensitivity and Specificity)
High-resolution mass spectrometry (HRMS) has become an invaluable tool for the identification of previously unknown environmental contaminants and their metabolites. Advanced analyzers, such as the Orbitrap and Quadrupole-Time-of-Flight (QTOF) mass spectrometers, offer significant advantages in sensitivity and specificity over traditional low-resolution mass spectrometers. nih.gov
Orbitrap-MS, a type of Fourier transform mass spectrometer, provides high resolving power and mass accuracy, typically below 5 ppm. nih.gov This allows for the confident determination of elemental compositions from measured mass-to-charge ratios (m/z). In the context of phthalate analysis, this is particularly useful for distinguishing target analytes from complex matrix interferences and for identifying novel metabolites. nih.gov For instance, the high mass accuracy of an Orbitrap analyzer can help differentiate between compounds with very similar nominal masses but different elemental formulas, a common challenge in environmental and biological samples. nih.gov The use of HRMS enables non-targeted analysis workflows, where data is screened for potential phthalate metabolites based on characteristic fragmentation patterns and accurate mass measurements. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the targeted analysis of phthalates. sciforum.net It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it a method of choice for quantifying trace levels of these compounds. nih.govsciex.com The typical LC-MS/MS workflow involves separating the analytes on a reversed-phase column followed by detection using a tandem quadrupole mass spectrometer. waters.com This approach simplifies sample preparation and often eliminates the need for derivatization steps that are common in gas chromatography (GC) methods. s4science.at
The choice of ionization technique is critical for achieving optimal sensitivity in LC-MS/MS analysis. For phthalate metabolites, which are often monoesters with a free carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is highly effective. nih.govnih.gov ESI is a soft ionization technique that generates intact deprotonated molecules, [M-H]⁻, which are then subjected to mass analysis. nih.govnih.gov This makes it well-suited for the analysis of polar and thermally labile phthalate metabolites found in biological matrices like urine. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique, particularly for less polar, neutral parent phthalates that are more volatile. nih.govnih.gov APCI operates by creating ions in the gas phase through ion-molecule reactions. nih.gov In positive ion mode, it typically produces protonated molecules [M+H]⁺. nih.gov Studies have shown that for various phthalates, APCI is a suitable method for fast and sensitive detection, capable of ionizing a range of ortho-, iso-, meta-, and para-isomers. nih.gov
Multiple Reaction Monitoring (MRM) is a scan mode used in tandem mass spectrometry that provides exceptional selectivity and sensitivity for quantitative analysis. sciex.comresearchgate.net In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ of the target phthalate) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell, and a specific, characteristic product ion is monitored by the second mass analyzer (Q3). nih.gov
This process acts as a highly specific filter, significantly reducing background noise and matrix effects, thereby improving the signal-to-noise ratio and the reliability of quantification. sciex.comresearchgate.net For phthalates, common fragment ions include those corresponding to protonated phthalic acid (m/z 167) or phthalic anhydride (m/z 149). sciex.com By monitoring one or more of these specific precursor-to-product ion transitions, MRM allows for the highly confident and accurate quantification of target analytes, even at very low concentrations. nih.govchromatographyonline.com
Method Validation and Quality Control in Analytical Studies
To ensure the reliability and accuracy of analytical data, methods for phthalate determination must undergo rigorous validation. This process involves establishing key performance characteristics, including the limits of detection and quantification, recovery, and precision.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are crucial for assessing the suitability of a method for a specific application, such as monitoring low-level environmental contamination. researchgate.net
LODs and LOQs for phthalate analysis vary depending on the specific compound, the sample matrix, and the analytical instrumentation used. nih.govchromatographyonline.com LC-MS/MS methods, particularly those using MRM, can achieve very low detection limits, often in the sub-nanogram per milliliter (ng/mL) or parts-per-billion (ppb) range. nih.govwaters.com
Table 1: Examples of LOD and LOQ for Various Phthalate Metabolites using LC-MS/MS
| Compound | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Mono-methyl phthalate (MMP) | Urine | 0.1 | 0.3 | nih.gov |
| Mono-ethyl phthalate (MEP) | Urine | 0.1 | 0.3 | nih.gov |
| Mono-benzyl phthalate (MBzP) | Urine | 0.1 | 0.3 | nih.gov |
| Mono-butyl phthalate (MBP) | Urine | 0.3 | 1.0 | nih.gov |
| Mono-2-ethylhexyl phthalate (MEHP) | Urine | 0.3 | 1.0 | nih.gov |
| Phthalic Acid (PA) | Urine | 5.33 | 17.76 | chromatographyonline.com |
This table presents data for illustrative purposes for common phthalate metabolites to demonstrate typical analytical performance.
Assessment of Recovery Rates and Precision (e.g., Relative Standard Deviation)
Method validation also requires the assessment of accuracy and precision. Accuracy is often evaluated through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the extraction and analytical procedure. researchgate.netnih.gov
Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). chromatographyonline.comnih.gov Both intra-day (within the same day) and inter-day (on different days) precision are evaluated to assess the method's reproducibility. nih.gov For bioanalytical methods, precision and accuracy are generally expected to be within a 15% range. nih.gov
Table 2: Examples of Recovery and Precision for Phthalate Analysis Methods
| Analyte(s) | Method | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|
| Five Phthalate Esters | LC-MS/MS | 81.84 - 125.32 | 0.07 - 10.20 | chromatographyonline.com |
| Five Phthalate Metabolites | LC-MS/MS | 95.1 - 112.2 | 3.7 - 9.5 | nih.gov |
| Eight Phthalates | GC-MS | 82 - 106 | 3.8 - 10.2 | researchgate.net |
| Eight Phthalic Acid Esters | GC-MS | 86.3 - 117.2 | 0.72 - 7.70 | nih.gov |
This table provides examples of validation data from different analytical methods for phthalates to illustrate typical performance metrics.
Application of Isotope-Labeled Internal Standards for Accurate Quantification
The precise and accurate measurement of "this compound" in various sample types relies heavily on the use of appropriate internal standards to compensate for analytical inconsistencies. These inconsistencies can arise from matrix interferences and the potential loss of the target analyte during the extensive processes of sample preparation and instrumental analysis. In this context, isotope-labeled internal standards are considered the benchmark for achieving the highest level of accuracy. This is due to their chemical and physical properties being virtually identical to the analyte of interest, which ensures they behave in a parallel manner throughout the analytical workflow.
The underlying principle of this approach is isotope dilution mass spectrometry (IDMS). This technique involves the introduction of a precisely known quantity of the isotope-labeled internal standard into the sample prior to any extraction, cleanup, or concentration steps. Both the native analyte and the labeled standard are then processed and analyzed concurrently, most commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of the "this compound" in the original sample is then determined by calculating the ratio of the instrumental response of the native analyte to that of the labeled internal standard. This ratio-based calculation effectively corrects for any analyte loss that may have occurred during the analytical procedure.
The following table provides examples of isotope-labeled internal standards that are commonly employed for the analysis of other high molecular weight phthalates, illustrating the established methodology that would be adapted for the quantification of "this compound".
| Target Analyte | Isotope-Labeled Internal Standard | Typical Analytical Technique |
|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) | GC-MS, LC-MS/MS nih.gov |
| Diisononyl phthalate (DINP) | Diisononyl phthalate-d4 (DINP-d4) | GC-MS, LC-MS/MS nih.gov |
| Diisodecyl phthalate (DIDP) | Diisodecyl phthalate-d4 (DIDP-d4) | GC-MS, LC-MS/MS nih.gov |
| Di(2-propylheptyl) phthalate (DPHP) | Di(2-propylheptyl) phthalate-d4 (DPHP-d4) | GC-MS, LC-MS/MS nih.gov |
Strategies for Mitigating Background Contamination in Phthalate Analysis
A primary obstacle in the trace-level analysis of phthalates, including complex high molecular weight compounds like "this compound," is their pervasive presence in the laboratory environment. mdpi.com This background contamination can result in the reporting of false positives and the overestimation of the analyte's concentration. Consequently, the implementation of stringent measures to mitigate such contamination is paramount for generating data that is both accurate and reliable.
Common sources of phthalate contamination within a laboratory setting are numerous and include:
Plastic-based laboratory equipment such as pipette tips, tubing, and storage containers.
The solvents and chemical reagents used in the analysis.
Ambient dust and other airborne particulate matter.
Containers used for the collection and storage of samples.
The septa of vials utilized in automated sample injection systems.
To effectively manage and minimize background contamination, a comprehensive and multi-pronged strategy is essential. This strategy encompasses the careful selection of laboratory materials, the adherence to meticulous cleaning protocols, and the routine analysis of procedural blanks.
The table below outlines the key strategies that are critical for the mitigation of background contamination during the analysis of phthalates.
| Strategy | Description | Importance |
|---|---|---|
| Utilization of Glassware | Strictly use glassware (e.g., beakers, flasks, cylinders) in place of plastic containers for all aspects of sample handling, preparation, and storage. | High |
| Rigorous Cleaning of Glassware | All glassware should be washed with a phosphate-free detergent, followed by sequential rinsing with high-purity water and a suitable solvent (e.g., acetone, hexane). The final step involves baking the glassware in a muffle furnace at elevated temperatures (e.g., 400-550 °C) to ensure the removal of any residual organic contaminants. | High |
| Purity of Solvents and Reagents | Employ high-purity, phthalate-free solvents and reagents. It is often a necessary precaution to re-distill solvents using an all-glass apparatus to guarantee their purity. | High |
| Analysis of Procedural Blanks | Incorporate the analysis of procedural blanks with every batch of samples. These blanks contain all the reagents used in the analysis and are subjected to the identical sample preparation and analysis procedures. The data from these blanks are crucial for assessing the level of background contamination and for applying corrections to the sample results when necessary. | High |
| Dedicated Laboratory Space and Equipment | Where feasible, designate a specific laboratory area and a dedicated set of equipment exclusively for phthalate analysis to minimize the potential for cross-contamination from other laboratory operations. | Medium |
| Minimization of Air Exposure | Ensure that samples and extracts are kept covered to the greatest extent possible to prevent contamination from airborne dust particles, which are a known significant source of phthalates. | Medium |
| Prudent Selection of Consumables | Use consumable items such as septa and cap liners that are manufactured from materials known to have low phthalate content, for instance, PTFE-lined silicone septa. | Medium |
By systematically implementing these stringent control measures, the background levels of phthalates can be substantially diminished, thereby facilitating the accurate and dependable quantification of "this compound" at trace concentrations in a wide array of environmental and biological samples.
Research Gaps and Future Directions in 8 Methylnonyl Phenylmethyl Phthalate Studies
Comprehensive Assessment of Environmental Occurrence and Spatio-Temporal Distribution
A fundamental research gap is the absence of comprehensive data on the presence and distribution of 8-Methylnonyl phenylmethyl phthalate (B1215562) in various environmental compartments. While general studies have detected a range of phthalates in indoor dust, food, and water, specific monitoring for this compound is largely absent. primescholars.comecn.nl High-molecular-weight phthalates are known to be used as plasticizers in numerous consumer and industrial products. canada.ca Due to their physical and chemical properties, such as low water solubility and high potential for partitioning into organic carbon, long-chain phthalates like diisodecyl phthalate (DIDP) and diundecyl phthalate (DUP) are expected to be released into the environment and distribute into sediment and suspended particulate matter in surface waters. canada.ca
Future research should prioritize the development of monitoring programs specifically targeting 8-Methylnonyl phenylmethyl phthalate in diverse matrices, including:
Indoor Environments: Dust and air in residential, commercial, and industrial settings. researchgate.net
Aquatic Systems: Surface water, sediment, and wastewater treatment plant influents and effluents. ecn.nl
Terrestrial Ecosystems: Soil, particularly in areas amended with sewage sludge. ecn.nl
Biota: Tissues of various organisms to assess potential bioaccumulation.
These studies should incorporate a spatio-temporal design to understand how concentrations vary geographically and seasonally. Such data is critical for estimating environmental exposure levels and identifying potential hotspots of contamination.
In-Depth Elucidation of Compound-Specific Biodegradation Pathways and Key Microbial Players
The biodegradation of phthalates is a key process influencing their environmental persistence. While the biodegradation of common phthalates like DEHP and DBP has been studied, the pathways for long-chain branched phthalates such as this compound are not well understood. The general biodegradation pathway for phthalates involves initial hydrolysis to their monoesters, followed by further degradation of the phthalic acid moiety. epa.gov However, the rate and extent of biodegradation can be significantly influenced by the structure of the alcohol side chains.
Long ester side chains of high-molecular-weight phthalates can create steric hindrance for the hydrolytic enzymes of degrading bacteria, leading to slower degradation rates. nih.govtandfonline.com This suggests that this compound may have a longer environmental residence time compared to shorter-chain phthalates. canada.ca
Future research efforts should focus on:
Isolation and Characterization of Microorganisms: Identifying specific bacterial and fungal strains capable of degrading this compound.
Metabolic Pathway Elucidation: Determining the specific enzymatic reactions and intermediate metabolites involved in its breakdown. This includes investigating the hydrolysis of the ester bonds to form 8-methylnonanol and monobenzyl phthalate, and their subsequent degradation.
Kinetic Studies: Quantifying the biodegradation rates under various environmental conditions (e.g., aerobic, anaerobic, different temperatures, and pH levels) to predict its persistence in different ecosystems. tandfonline.com
Development of Advanced Analytical Methods for Trace-Level Detection in Emerging Environmental Matrices
The accurate quantification of this compound at environmentally relevant concentrations presents a significant analytical challenge. A major hurdle in phthalate analysis is the high potential for background contamination during sample collection, preparation, and analysis, especially for ubiquitous compounds. acs.org For long-chain phthalates, which are often present at trace levels in complex environmental matrices, sensitive and specific analytical methods are crucial. mdpi.com
Current methods for phthalate analysis typically involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com However, the lack of commercially available analytical standards specifically for this compound can hinder its inclusion in routine monitoring. ecn.nl
Future research should be directed towards:
Synthesis of Analytical Standards: Production of high-purity analytical standards and isotopically labeled internal standards for this compound and its primary metabolites.
Optimization of Extraction and Clean-up Procedures: Developing efficient and robust methods to extract the target compound from complex matrices like sediment, sludge, and biological tissues while minimizing matrix effects and contamination. researchgate.net
Advancement of Instrumental Analysis: Improving the sensitivity and selectivity of LC-MS/MS and high-resolution mass spectrometry (HRMS) methods for the unambiguous identification and quantification of this compound and its transformation products at trace levels. researchgate.netresearchgate.net
Inter-laboratory Comparison Studies: Establishing the reliability and comparability of new analytical methods across different laboratories.
Refined Environmental Fate Modeling Incorporating Complex Transformation Mechanisms
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. nih.gov However, the accuracy of these models heavily relies on the quality of the input data, including physical-chemical properties and transformation rate constants. For this compound, much of this essential data is currently unavailable.
Level III fugacity models for other long-chain phthalates like DEHP suggest a tendency to partition from air and water into soil and sediment. nih.gov The environmental persistence of higher molecular weight phthalates tends to increase with alkyl chain length. nih.gov
To improve the predictive power of environmental fate models for this compound, future research should aim to:
Determine Key Physical-Chemical Properties: Accurately measure properties such as water solubility, vapor pressure, and octanol-water and octanol-air partition coefficients (Kow and Koa). nih.gov
Incorporate Compound-Specific Transformation Rates: Integrate experimentally determined biodegradation, hydrolysis, and photolysis rates into fate models.
Model the Fate of Transformation Products: Extend models to include the transport and fate of major transformation products, which may have different properties and toxicities than the parent compound.
Validate Model Predictions: Compare model outputs with field measurements from comprehensive monitoring studies to refine and validate the models.
Investigation of Potential Environmental Transformation Products and Their Unique Characteristics
When this compound is released into the environment, it can be transformed into other chemical species through biotic and abiotic processes. The primary transformation products are expected to be its monoesters, mono-8-methylnonyl phthalate and monobenzyl phthalate, formed through hydrolysis. epa.gov These monoesters can be more water-soluble and potentially more bioavailable than the parent diester. epa.gov Further degradation of the phthalic acid ring structure can also occur. epa.gov
There is a significant knowledge gap regarding the identity, occurrence, and characteristics of the transformation products of this compound. Future research should focus on:
Identification of Transformation Products: Using laboratory degradation studies (biodegradation, hydrolysis, photolysis) coupled with advanced analytical techniques like HRMS to identify the major transformation products.
Environmental Monitoring of Transformation Products: Developing analytical methods to detect and quantify these transformation products in environmental samples.
Characterization of Properties: Determining the physical-chemical properties, persistence, and potential toxicity of the identified transformation products. It is documented that metabolites of long-chain branched phthalates can undergo further hydroxylation and oxidation.
Addressing these research gaps will provide a more complete picture of the environmental lifecycle of this compound and enable a more informed assessment of its potential risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
